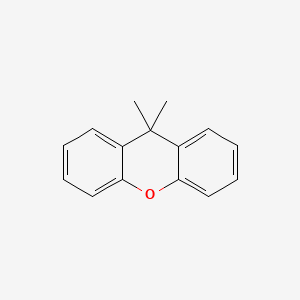

9,9-Dimethylxanthene

Description

Propriétés

IUPAC Name |

9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNAPYHLASOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345781 | |

| Record name | 9,9-Dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19814-75-6 | |

| Record name | 9,9-Dimethyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dimethylxanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9,9-Dimethylxanthene CAS number and properties

An In-Depth Technical Guide to 9,9-Dimethylxanthene: Properties, Synthesis, and Applications

Introduction

This compound, a heterocyclic organic compound, serves as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its rigid xanthene backbone, combined with the gem-dimethyl substitution at the C9 position, imparts unique structural and electronic properties that are highly sought after in the development of advanced materials and complex molecular architectures.[1][3] This guide provides a comprehensive overview of this compound, including its core properties, a detailed synthesis protocol, and its significant applications in catalysis and materials science, with a focus on its relevance to drug discovery and development professionals.

Core Properties and Characterization

This compound is typically a white to light yellow crystalline solid.[4] Its fundamental properties are crucial for its application in various synthetic procedures. The compound is identified by the CAS Number: 19814-75-6 .[5]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 19814-75-6 | [2][5] |

| Molecular Formula | C₁₅H₁₄O | [5] |

| Molecular Weight | 210.27 g/mol | [2][5] |

| Appearance | Colorless needle-like crystals or white/light yellow crystalline powder | [4] |

| Melting Point | 35-38 °C (lit.) | [6][7] |

| Boiling Point | 114-115 °C at 0.6 mmHg (lit.) | [6][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and dichloromethane. | [7] |

| InChI Key | MTVNAPYHLASOSX-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CC1(C)c2ccccc2Oc3ccccc13 | [5][6] |

Synthesis Protocol: A Mechanistic Approach

The preparation of this compound is commonly achieved through the reaction of diphenyl ether with n-butyllithium, followed by quenching with acetone.[8] This procedure leverages the ortho-directing nature of the ether group to facilitate selective lithiation.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup : To a 100ml Schlenk flask under an inert atmosphere, add diphenyl ether (1.7g, 10 mmol) and 50ml of anhydrous tetrahydrofuran (THF).[8] The use of a Schlenk flask and anhydrous solvent is critical to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture or water.

-

Cooling : Place the reaction flask in a low-temperature bath and cool the solution to -78°C (typically a dry ice/acetone bath).[8] This low temperature is essential to control the exothermic lithiation reaction and prevent unwanted side reactions.

-

Lithiation : Stir the solution and add n-butyllithium (8ml of a 2.5M solution, 20 mmol) dropwise using a syringe.[8] The n-butyllithium acts as a strong base, deprotonating the diphenyl ether at the positions ortho to the oxygen atom.

-

Reaction Time : Allow the reaction to stir at -78°C for 3 hours to ensure complete lithiation.[8]

-

Electrophilic Quench : Add acetone (0.58g, 10 mmol) dropwise to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent intramolecular cyclization yields the xanthene core.

-

Quenching and Extraction : Add 20ml of water to quench any remaining organolithium species.[8] Separate the organic phase.

-

Purification : Concentrate the organic phase under reduced pressure. The resulting crude product is then purified by column chromatography to yield this compound as a light yellow solid with a typical yield of around 85%.[8]

-

Characterization : The structure of the final product is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy.[8][9]

Key Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a foundational scaffold for creating high-value chemical entities with broad applications.

Ligand Synthesis for Catalysis

The most prominent application of this compound is as a precursor to the widely used bidentate phosphine ligand, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene , commonly known as Xantphos .[10][11][12]

-

Causality : The xanthene backbone of Xantphos creates a large, well-defined "bite angle" for the two phosphorus atoms. This specific geometry is crucial for stabilizing catalytic metal centers (like palladium) and promoting efficient reductive elimination in cross-coupling reactions.

-

Applications : Xantphos is a ligand of choice for palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig amination, which are fundamental transformations in pharmaceutical synthesis.[11][12]

Caption: Role of this compound in catalysis.

Materials Science and Electronics

The rigid and fluorescent nature of the xanthene core makes this compound and its derivatives valuable in materials science.[3][13]

-

Organic Light-Emitting Diodes (OLEDs) : Its derivatives are used as organic light-emitting materials due to high fluorescence quantum yields.[13]

-

Fluorescent Probes & Sensors : The compound serves as a building block for developing fluorescent probes used in biological imaging and chemical sensors for detecting specific analytes.[13][14]

Medicinal Chemistry Scaffold

Xanthene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[15][16][17] The this compound scaffold provides a structurally rigid and synthetically versatile starting point for developing novel therapeutic agents.[1][15] Researchers have used this core to create compounds evaluated for antimalarial and bronchodilator effects.[15]

Safety and Handling

While this compound does not have reports of acute toxicity under normal operating conditions, standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.

-

Handling : Handle in a well-ventilated area to avoid inhaling dust.

-

Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and indispensable chemical building block. Its well-defined properties and straightforward synthesis make it accessible, while its rigid framework provides the foundation for high-performance ligands like Xantphos, advanced electronic materials, and novel pharmaceutical candidates. For researchers in drug development, a thorough understanding of this compound's chemistry and applications is key to leveraging its full potential in constructing the complex molecular architectures required for next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 9,9-ジメチルキサンテン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H27340.06 [thermofisher.com]

- 5. This compound | C15H14O | CID 606997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9,9-ジメチルキサンテン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 9,9-DIMETHYL-9H-XANTHENE | 19814-75-6 [chemicalbook.com]

- 8. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scbt.com [scbt.com]

- 11. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | 161265-03-8 [chemicalbook.com]

- 12. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) [commonorganicchemistry.com]

- 13. Page loading... [guidechem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 17. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 9,9-Dimethylxanthene

Introduction: The Significance of 9,9-Dimethylxanthene in Modern Research

This compound, a heterocyclic organic compound with the chemical formula C₁₅H₁₄O, serves as a crucial building block in a multitude of advanced scientific applications.[1] Its rigid, dibenzo-fused heterocyclic structure, combined with the presence of two methyl groups at the 9-position, imparts a unique combination of thermal stability, solubility in organic solvents, and valuable photophysical properties.[2] These characteristics make it an indispensable scaffold in the synthesis of high-performance materials and complex molecular architectures.

In the realm of drug development, the xanthene core is a privileged structure found in various biologically active molecules. For researchers and scientists in this field, a thorough understanding of the physical properties of key intermediates like this compound is paramount. These properties not only dictate the conditions for its synthesis, purification, and storage but also influence its reactivity and suitability for downstream applications, such as the development of fluorescent probes for bioimaging and the synthesis of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established scientific principles and experimental methodologies.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of a molecule are intrinsically linked to its structure. This compound possesses a tricyclic system where two benzene rings are fused to a central pyran ring. The presence of the gem-dimethyl group at the 9-position prevents oxidation at this site, which is a common reaction for the parent xanthene molecule. This structural feature contributes significantly to the compound's stability.

References

An In-depth Technical Guide to the Solubility of 9,9-Dimethylxanthene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 9,9-Dimethylxanthene, a vital heterocyclic building block in various fields of chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights into its behavior in a range of organic solvents, and provides a practical, field-proven protocol for experimental solubility determination.

Introduction: The Versatile Scaffold of this compound

This compound is a heterocyclic organic compound featuring a xanthene core with two methyl groups at the 9-position.[1] This unique structure imparts a combination of rigidity and three-dimensionality, making it a valuable precursor in the synthesis of more complex molecules.[2] Its derivatives are integral to the development of advanced materials and pharmaceuticals, finding applications as fluorescent probes for biological imaging, components of Organic Light Emitting Diodes (OLEDs), and sensitive chemical sensors.[2] Furthermore, this compound serves as a crucial starting material for the synthesis of important ligands like Xantphos, which are widely used in transition metal-catalyzed cross-coupling reactions.[3]

A thorough understanding of the solubility of this compound is paramount for its effective utilization in these diverse applications. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide aims to provide a detailed exploration of this critical physicochemical property.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [4] |

| Molecular Weight | 210.27 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [2] |

| Melting Point | 35-40 °C | [1][2] |

| Boiling Point | 114-115 °C at 0.6 mmHg | [1] |

| Water Solubility | Insoluble | [1][5] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | [4] |

| Polar Surface Area | 9.23 Ų | [4] |

The structure of this compound is characterized by a largely nonpolar, rigid tricyclic system composed of two benzene rings fused to a central pyran ring. The presence of the ether oxygen introduces a slight polarity and the capacity to accept a hydrogen bond. However, the molecule lacks any hydrogen bond donating groups. The two methyl groups at the C9 position sterically hinder the ether oxygen and contribute to the overall nonpolar character of the molecule.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The solubility of this compound in organic solvents can be understood by considering the following intermolecular interactions:

-

Van der Waals Forces: These are the primary forces at play for nonpolar molecules. The large, aromatic surface area of this compound allows for significant London dispersion forces.

-

Dipole-Dipole Interactions: The ether linkage in the xanthene core introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While this compound cannot donate hydrogen bonds, its ether oxygen can act as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents.

Based on these principles, we can predict the solubility of this compound in different classes of organic solvents.

Solubility in Nonpolar Solvents

Nonpolar solvents, such as toluene, benzene, and hexane, primarily interact through London dispersion forces. Given the large, nonpolar surface area of the this compound molecule, it is expected to exhibit high solubility in these solvents. The energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of strong solute-solvent dispersion forces.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, possess a dipole moment but lack O-H or N-H bonds. The solubility of this compound in these solvents is anticipated to be good. The dipole-dipole interactions between the ether oxygen of the solute and the polar solvent molecules, in addition to the significant van der Waals forces, will promote dissolution.

Solubility in Polar Protic Solvents

Polar protic solvents, such as ethanol, methanol, and water, are characterized by the presence of O-H or N-H bonds, making them capable of donating hydrogen bonds. While this compound is insoluble in water, it is expected to have some solubility in alcohols. This is because the ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. However, the large nonpolar hydrocarbon portion of the molecule will limit this solubility. Therefore, a moderate to low solubility is predicted in polar protic solvents.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above. It is important to note that these are predictions and experimental verification is recommended for specific applications.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Toluene | Nonpolar | High | Strong van der Waals interactions due to similar aromatic structures. |

| Benzene | Nonpolar | High | Similar to toluene, strong dispersion forces promote solubility.[5] |

| Hexane | Nonpolar | Medium to High | Good van der Waals interactions, though the aromatic nature of the solute might favor aromatic solvents. |

| Dichloromethane (DCM) | Polar Aprotic | High | Favorable dipole-dipole and van der Waals interactions.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Ether solvent, structurally similar to the pyran ring of the solute, leading to favorable interactions. |

| Ethyl Acetate | Polar Aprotic | Medium to High | Good balance of polar and nonpolar characteristics. |

| Acetone | Polar Aprotic | Medium | The polarity of acetone might be slightly too high for optimal interaction with the largely nonpolar solute. |

| Ethanol | Polar Protic | Medium to Low | Hydrogen bonding is possible with the ether oxygen, but the large nonpolar part of the molecule limits solubility. |

| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol, making it a poorer solvent for this solute. |

| Dimethylformamide (DMF) | Polar Aprotic | Medium | Highly polar solvent, may not be ideal for the largely nonpolar solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium to Low | Very high polarity, likely to be a less effective solvent. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water cannot overcome the nonpolar nature of the solute.[1][5] |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is crucial for many applications. The following is a standardized, yet adaptable, protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

The solubility can then be expressed in g/L or other appropriate units.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument (e.g., absorbance vs. concentration for UV-Vis, or peak area vs. concentration for HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Visual Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute lattice forces.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of a nonpolar compound like this compound.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities.

Visualizing Molecular Interactions and Solubility

The interplay of molecular properties dictates solubility. The following diagram illustrates the key molecular features of this compound and how they relate to its solubility in different solvent types.

Caption: Molecular interactions governing the solubility of this compound.

Conclusion

References

Unlocking the Luminescent Potential: A Technical Guide to the Photophysical Properties of 9,9-Dimethylxanthene Derivatives

Introduction: The Enduring Appeal of the Xanthene Core

The xanthene scaffold, a privileged heterocyclic system, has long been a cornerstone in the development of fluorescent materials. Its rigid, planar structure and extended π-conjugation give rise to desirable photophysical properties, including high fluorescence quantum yields and excellent photostability. Within this class of compounds, 9,9-dimethylxanthene derivatives have emerged as a particularly versatile and promising subgroup. The introduction of the gem-dimethyl group at the 9-position serves to prevent oxidation to the corresponding xanthone and allows for further functionalization, opening avenues for the fine-tuning of their electronic and steric properties.[1][2] This seemingly simple modification has paved the way for a diverse array of applications, ranging from highly efficient emitters in organic light-emitting diodes (OLEDs) to sensitive fluorescent probes for bioimaging.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical properties of this compound derivatives. We will delve into their synthesis, explore the theoretical underpinnings of their light-emitting behavior, and provide detailed, field-proven protocols for their characterization. By understanding the intricate relationship between structure and photophysical properties, we can unlock the full potential of this remarkable class of molecules.

The Foundation: Synthesis of the this compound Core

The ability to synthetically access a variety of this compound derivatives is crucial for tuning their photophysical properties. A common and effective method for the synthesis of the core structure is through the reaction of a substituted phenol with acetone in the presence of an acid catalyst. Further functionalization can then be achieved through various organic reactions. A notable and widely used derivative is 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, which is a valuable ligand in cross-coupling reactions.

Below is a representative, step-by-step protocol for the synthesis of the this compound backbone, a foundational precursor for many derivatives.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This protocol utilizes a straightforward acid-catalyzed condensation reaction. The acid protonates the acetone, making it more electrophilic and susceptible to attack by the electron-rich phenol rings. The gem-dimethyl bridge is thus formed, leading to the xanthene core. The choice of a high-boiling solvent allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenoxypropene (1 equivalent) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) in a high-boiling point solvent such as toluene.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Self-Validating System: The purity of the synthesized this compound can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry, ensuring the correct structure and absence of impurities before proceeding with further functionalization or photophysical characterization.

Illuminating the Core: Understanding the Photophysical Processes

The interaction of light with this compound derivatives can be understood through the framework of a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the various photophysical processes that can occur upon excitation.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). From these excited states, the molecule can undergo several relaxation pathways:

-

Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.

-

Fluorescence: The molecule can return to the ground state by emitting a photon. This process is typically fast, with lifetimes in the nanosecond range.

-

Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁). This process involves a change in spin multiplicity and is often facilitated by the presence of heavy atoms or specific molecular geometries.

-

Phosphorescence: From the triplet state (T₁), the molecule can return to the ground state by emitting a photon. This process is spin-forbidden and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.[5]

The efficiency of each of these processes is highly dependent on the molecular structure of the this compound derivative, as well as its environment.

Characterizing the Glow: Experimental Protocols for Photophysical Analysis

A thorough understanding of the photophysical properties of this compound derivatives requires a suite of spectroscopic techniques. The following protocols provide a detailed guide to performing these essential measurements.

UV-Visible Absorption Spectroscopy

Causality Behind Experimental Choices: UV-Vis spectroscopy is the first step in characterizing a new compound. It provides information about the electronic transitions within the molecule and helps determine the optimal excitation wavelength for fluorescence measurements. The Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light, is the fundamental principle behind quantitative UV-Vis analysis.

Step-by-Step Methodology:

-

Instrument and Sample Preparation:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[6]

-

Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum, which is the optimal range for accurate measurements.

-

-

Measurement:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Record the absorption spectrum of the sample over the desired wavelength range.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λmax).

-

If quantitative analysis is required, create a calibration curve by plotting absorbance at λmax versus concentration for the series of dilutions.

-

Self-Validating System: The linearity of the calibration curve (R² value close to 1) validates the adherence to the Beer-Lambert law within the measured concentration range and confirms the accuracy of the sample preparation.

Fluorescence Spectroscopy

Causality Behind Experimental Choices: Fluorescence spectroscopy is used to measure the emission properties of a compound. By exciting the molecule at a specific wavelength (usually at or near the absorption maximum), we can record the resulting fluorescence emission spectrum. The 90-degree geometry between the excitation and emission light paths is crucial to minimize the detection of scattered excitation light.[7]

Step-by-Step Methodology:

-

Instrument and Sample Preparation:

-

Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.

-

Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution.

-

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire emission profile.

-

Record the fluorescence emission spectrum.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem).

-

Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

-

Self-Validating System: The similarity between the corrected excitation spectrum and the absorption spectrum provides a strong indication that the observed fluorescence originates from the compound of interest and not from an impurity.

Fluorescence Quantum Yield (ΦF) Determination

Causality Behind Experimental Choices: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the sample to a known standard, is a widely used and reliable technique.[5] The choice of a standard with a similar absorption and emission range as the sample minimizes instrumental artifacts.

Step-by-Step Methodology:

-

Sample and Standard Preparation:

-

Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound derivative. Common standards include quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95).

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

-

-

Measurement:

-

Record the UV-Vis absorption spectra and fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard)

where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Self-Validating System: The linearity of the plots of integrated fluorescence intensity versus absorbance for both the sample and the standard confirms that there are no significant inner filter effects or concentration quenching, validating the accuracy of the measurement.

Fluorescence Lifetime (τ) Measurement

Causality Behind Experimental Choices: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It works by repeatedly exciting the sample with a pulsed laser and measuring the time delay between the excitation pulse and the detection of a single emitted photon.[8]

Step-by-Step Methodology:

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

The excitation wavelength should be chosen to match the absorption of the sample.

-

-

Measurement:

-

Prepare a dilute solution of the this compound derivative (absorbance < 0.1 at the excitation wavelength).

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the same excitation wavelength.

-

Acquire the fluorescence decay data for the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence decay data is deconvoluted with the IRF using specialized software.

-

The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Self-Validating System: A good fit of the decay data to the chosen model, indicated by a chi-squared (χ²) value close to 1 and a random distribution of the residuals, validates the accuracy of the determined lifetime.

Structure-Property Relationships: A Comparative Analysis

The photophysical properties of this compound derivatives can be systematically tuned by introducing different substituents at various positions on the xanthene core. The following table summarizes the key photophysical data for a selection of derivatives, highlighting the impact of structural modifications.

| Derivative | Substituent(s) | Solvent | λabs (nm) | λem (nm) | ΦF | τ (ns) | Reference |

| XCO-Ph | 3,6-diphenyl | Crystal | - | 450 (F), 530 (P) | - | 2.1 (F), 153 (P) | [5] |

| XCO-PhCl | 3,6-di(4-chlorophenyl) | Crystal | - | 455 (F), 540 (P) | - | 2.5 (F), 52 (P) | [5] |

| XCO-tBu | 3,6-di-tert-butyl | Crystal | - | 440 (F), 525 (P) | - | 3.2 (F), 235 (P) | [5] |

| XCO-PiCl | 3,6-di(1-chloro-2-methylpropan-2-yl) | Crystal | - | 460 (F), 550 (P) | - | 2.8 (F), 601 (P) | [5] |

| Novel Dye | Triazine & Vinyl Sulfone | Water | 490 | 538 | 0.66 | - | [6] |

| Rhodol (13) | Asymmetric, reduced | 0.1 N NaOH | - | - | 0.824 | - | [9] |

| Rhodamine (17) | Asymmetric, reduced | 0.1 N NaOH | - | - | 0.399 | - | [9] |

| ADS Probe | Xanthene-based | Buffer | 590 | 630 | - | - | [4] |

(F) = Fluorescence, (P) = Phosphorescence

Insights from the Data:

-

Substituent Effects: The nature and position of substituents have a profound impact on the photophysical properties. Electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths.[10]

-

Solvent Effects: The polarity of the solvent can influence the excited state dipole moment, leading to solvatochromic shifts in the emission spectra.[11]

-

Aggregation-Induced Emission (AIE): Some this compound derivatives exhibit AIE, where they are non-emissive in solution but become highly fluorescent in the aggregated state. This phenomenon is attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways.

Applications: From Benchtop to Bedside

The tunable photophysical properties of this compound derivatives have led to their widespread use in various scientific and technological fields.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and thermal stability of certain this compound derivatives make them excellent candidates for use as emitters in OLEDs. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum, from blue to red.[12]

Fluorescent Probes for Bioimaging

The sensitivity of the fluorescence properties of this compound derivatives to their local environment makes them ideal for the development of fluorescent probes. These probes can be designed to respond to specific analytes, such as metal ions, pH, or reactive oxygen species, allowing for their detection and imaging in biological systems.[3][4] The ability to create derivatives that emit in the near-infrared (NIR) region is particularly advantageous for in vivo imaging, as it allows for deeper tissue penetration and reduced background fluorescence.

Conclusion: A Bright Future for this compound Derivatives

The this compound scaffold continues to be a fertile ground for the development of advanced fluorescent materials. The ability to systematically tune their photophysical properties through synthetic modification, coupled with their inherent stability and high quantum efficiencies, ensures their continued relevance in a wide range of applications. As our understanding of the intricate interplay between molecular structure and photophysical behavior deepens, we can expect to see the emergence of even more sophisticated and powerful this compound-based materials for cutting-edge technologies. This guide has provided a comprehensive framework for understanding and characterizing these remarkable molecules, empowering researchers to further explore and exploit their luminescent potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H14O | CID 606997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new xanthene-based fluorescent probe with a red light emission for selectively detecting glutathione and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 7. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent Probes Based on Silicon-Substituted Xanthene Dyes and Their Applications in Bioimaging [manu56.magtech.com.cn]

9,9-Dimethylxanthene: A Versatile Heterocyclic Scaffold for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the landscape of modern chemistry, the demand for rigid, functionalizable scaffolds is paramount for the development of novel materials and therapeutics. 9,9-Dimethylxanthene (CAS: 19814-75-6) has emerged as a cornerstone heterocyclic building block, offering a unique combination of structural rigidity, high thermal stability, and versatile reactivity. This guide provides a comprehensive technical overview of the this compound core, from its fundamental properties and synthesis to its transformative applications in catalysis, materials science, and medicinal chemistry. By elucidating the causal relationships between its structure and function, this document serves as a resource for scientists seeking to leverage this powerful scaffold in their research and development endeavors.

The this compound Core: Structural Rationale

The utility of this compound stems from its distinct three-dimensional architecture.[1] The molecule consists of a central, oxygen-containing tricycle (a xanthene) with two methyl groups at the C9 position.[2] This configuration is not arbitrary; each feature contributes to its desirable properties.

-

Rigid Tricyclic Backbone: The fused ring system imparts significant conformational rigidity. In applications like catalysis and optoelectronics, this rigidity is crucial. It prevents non-radiative decay pathways in fluorescent molecules and establishes well-defined geometries in metal-ligand complexes.[3]

-

The gem-Dimethyl Group: The two methyl groups at the C9 position serve a dual purpose. They sterically shield the ether oxygen and, more importantly, enhance the molecule's solubility in common organic solvents.[4] This seemingly minor feature is a significant practical advantage in synthetic chemistry, preventing the aggregation often seen with planar aromatic systems.

-

Electron-Rich Ether Linkage: The oxygen atom influences the electronic properties of the entire scaffold, making the adjacent aromatic rings electron-rich and susceptible to specific chemical modifications.[3]

Caption: Core structure and key functional attributes of this compound.

Physicochemical & Spectroscopic Properties

The physical properties of this compound make it a versatile and practical building block for a wide range of synthetic applications. Its high thermal stability and characteristic fluorescence are particularly noteworthy for materials science.[2]

| Property | Value | Source |

| CAS Number | 19814-75-6 | [2] |

| Molecular Formula | C₁₅H₁₄O | [2][5] |

| Molecular Weight | 210.27 g/mol | [2][5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 35-38 °C | [6] |

| Solubility | Soluble in organic solvents (e.g., THF, toluene, DCM); insoluble in water. | [2][4][6] |

| Key Spectroscopic Feature | Exhibits fluorescence, making it useful for probes and OLEDs. | [2][4] |

Synthesis and Strategic Functionalization

The true power of this compound lies in its predictable and strategic functionalization, which allows chemists to build complex architectures from a common starting point.

Core Synthesis Protocol

The most common laboratory-scale synthesis involves a directed ortho-lithiation of diphenyl ether, followed by quenching with acetone.[5]

Causality of Experimental Choices:

-

n-Butyllithium (n-BuLi): A strong base is required to deprotonate the aromatic ring of diphenyl ether. The reaction is directed to the ortho position by the coordinating effect of the ether oxygen.

-

Low Temperature (-78 °C): This temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediates.

-

Anhydrous Conditions: Organolithium reagents react violently with water. The use of anhydrous THF and a Schlenk technique is mandatory for success.[5]

Step-by-Step Protocol:

-

Add diphenyl ether (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 3 hours to ensure complete lithiation.[5]

-

Add acetone (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature, then quench by the careful addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound. A reported yield is ~85%.[5]

Caption: Workflow for the synthesis of the this compound core.

Regioselective Functionalization

The xanthene core offers two primary sites for functionalization, and the choice of reaction conditions dictates the outcome with high fidelity. This regioselectivity is the foundation of its utility as a building block.

-

Electrophilic Aromatic Substitution (EAS) at C2/C7: The ether oxygen is an activating, ortho, para-directing group. Standard EAS reactions, such as bromination with NBS, will preferentially occur at the electron-rich C2 and C7 positions.[7]

-

Directed ortho-Metalation (DoM) at C4/C5: In the presence of a strong base like n-BuLi or sec-butyllithium and a coordinating agent like TMEDA, deprotonation occurs at the C4 and C5 positions, which are ortho to the directing ether group. Quenching this dilithio intermediate with an electrophile installs substituents at these positions. This is the key step in synthesizing the ubiquitous Xantphos ligand.[7][8]

Caption: Competing pathways for the functionalization of this compound.

Application in Homogeneous Catalysis: The Xantphos Ligand

Perhaps the most celebrated application of this compound is as the precursor to 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, or Xantphos .[9] This bidentate phosphine ligand is renowned in the field of homogeneous catalysis.

The "Bite Angle" Concept: The rigid xanthene backbone forces the two phosphorus atoms into a specific geometry, creating a wide P-Metal-P "bite angle" of approximately 108°.[8][10] This structural constraint is directly responsible for the high activity and selectivity observed in many catalytic reactions, particularly palladium-catalyzed cross-couplings and rhodium-catalyzed hydroformylation.[8][11]

Synthesis of Xantphos: The synthesis is a direct application of the DoM strategy discussed previously.

-

Perform a double directed ortho-lithiation of this compound using sec-butyllithium.[8][10]

-

Quench the resulting dilithio intermediate with two equivalents of chlorodiphenylphosphine (Ph₂PCl).

-

Purify the resulting solid to yield Xantphos.

Key Catalytic Applications of Xantphos-Metal Complexes:

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Formation of C-C bonds between aryl halides and boronic acids. |

| Buchwald-Hartwig Amination | Formation of C-N bonds between aryl halides and amines.[11] |

| Hydroformylation | Addition of a formyl group and a hydrogen atom across an alkene C=C bond.[8][10] |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. |

Applications in Advanced Materials Science

The inherent photophysical properties and stability of the this compound core make it an excellent building block for functional organic materials.[3][4]

-

Organic Light-Emitting Diodes (OLEDs): The rigidity and fluorescence of xanthene derivatives are leveraged to create efficient and stable emitter materials in OLED devices, contributing to display technology.[2][4]

-

Fluorescent Probes & Sensors: The xanthene core can be functionalized with specific recognition units. Changes in the local environment upon binding an analyte can modulate the fluorescence output, enabling its use in chemical sensing.[4]

-

Organic Photovoltaics (OPVs): As part of larger conjugated systems, the electron-donating xanthene unit can be incorporated into donor-acceptor polymers for solar energy applications.[3][4]

-

High-Performance Polymers: When used as a monomer, this compound can be integrated into polymer backbones to increase their thermal stability and rigidity.[3]

Applications in Medicinal Chemistry

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive core for the design of new therapeutic agents.[1][12] By presenting appended functional groups in a well-defined spatial orientation, it can facilitate precise interactions with biological targets.

A notable study explored derivatives of this compound for antiparasitic activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[13] Several derivatives showed high in vitro activity.[13] Intriguingly, the study found a lack of correlation between the compounds' activity against the parasites and their inhibition of trypanothione reductase (TR), the initial hypothesized target. This critical insight suggests the compounds act via a different mechanism of action, opening a new avenue for investigation into novel antiparasitic drug targets.[13]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound; it is a master building block that provides a robust and reliable foundation for innovation. Its value is rooted in a triad of properties: structural rigidity, enhanced solubility, and predictable, regioselective reactivity. These features have enabled groundbreaking advances, most notably the development of the Xantphos ligand, which has become an indispensable tool in catalysis.

Future research will likely focus on expanding the library of functionalized xanthene derivatives for asymmetric catalysis, developing more sophisticated materials for optoelectronics, and further exploring its potential as a privileged scaffold in drug discovery. The consistent and high-quality synthesis of this core molecule remains fundamental to all these endeavors, ensuring that this compound will continue to be a central component in the chemist's toolkit.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 9,9-DIMETHYL-9H-XANTHENE synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Xantphos - Wikipedia [en.wikipedia.org]

- 9. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | 161265-03-8 [chemicalbook.com]

- 10. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene_Chemicalbook [chemicalbook.com]

- 11. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) [commonorganicchemistry.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Synthesis and evaluation of this compound tricyclics against trypanothione reductase, Trypanosoma brucei, Trypanosoma cruzi and Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Data for 9,9-Dimethylxanthene: A Case Study in Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

9,9-Dimethylxanthene (CAS No: 19814-75-6) is a derivative of the xanthene heterocyclic system, characterized by the substitution of two methyl groups at the 9-position.[3] This structural feature imparts specific conformational properties and influences its reactivity and utility as a chemical intermediate. It serves as a precursor in the synthesis of more complex molecules, such as the widely used Xantphos ligand in catalysis.[2] Given its application in laboratory and synthesis settings, understanding its potential biological hazards is crucial for ensuring occupational safety and for the risk assessment of any downstream products.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 19814-75-6 | [3] |

| Molecular Formula | C₁₅H₁₄O | [3] |

| Molecular Weight | 210.27 g/mol | [3] |

| Appearance | Solid, white to off-white crystalline powder | [4][5] |

| Melting Point | 35-38 °C | [4][5] |

| Boiling Point | 114-115 °C at 0.6 mmHg | [4][5] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [2][5] |

Regulatory Status and Hazard Classification: The Current Consensus

A comprehensive review of publicly available Safety Data Sheets (SDS) and chemical databases reveals a consistent classification for this compound. According to multiple suppliers and aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, the substance does not meet the criteria for classification as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and Regulation (EC) No 1272/2008.[6][7][8]

Specifically, the following points are consistently reported:

-

GHS Classification: Not classified.[8]

-

Hazard Pictograms: None required.[6]

-

Signal Word: No signal word required.[6]

-

Hazard Statements: No hazard statements required.[6]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[7][9]

This classification is based on notifications from 39 companies to the ECHA C&L Inventory, all of which reported that the chemical does not meet GHS hazard criteria.[3] While this provides a baseline for safety assessment, it is critical to understand that this classification often reflects a lack of data submitted to regulatory bodies rather than a definitive demonstration of non-toxicity. For a research chemical not produced in high volumes, extensive toxicological testing may not have been required or performed.

Toxicological Profile: A Systematic Data Gap Analysis

For drug development professionals and researchers, a GHS classification is only the starting point. A thorough risk assessment requires detailed data on specific toxicological endpoints. The following sections analyze the available information for this compound against these critical endpoints, revealing a significant lack of empirical data.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. The most common metric is the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population.

Table 2: Acute Toxicity Data for this compound

| Endpoint | Route | Species | Value | Source |

| LD50 | Oral | - | No data available | - |

| LD50 | Dermal | - | No data available | - |

| LC50 | Inhalation | - | No data available | - |

| Skin Irritation/Corrosion | - | - | No data available | [9] |

| Eye Irritation/Damage | - | - | No data available | [9] |

The absence of acute toxicity data means that the immediate hazards from accidental ingestion, skin contact, or inhalation have not been formally characterized.

Genotoxicity

Genotoxicity assessment is crucial for identifying compounds that can cause genetic damage (mutations), which can lead to cancer or heritable diseases. A standard battery of tests is typically required.

Table 3: Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Result | Source |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With & Without S9 | No data available | - |

| In Vitro Chromosome Aberration | Mammalian Cells (e.g., CHO, HPBL) | With & Without S9 | No data available | - |

| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y cells | With & Without S9 | No data available | - |

| In Vivo Micronucleus Test | Rodent Hematopoietic Cells | - | No data available | - |

No published studies on the mutagenic or clastogenic potential of this compound were identified. This represents a critical data gap, as genotoxicity is a key driver in the early-stage deselection of drug candidates. While some xanthene derivatives have been evaluated for genotoxicity, direct extrapolation of these results to this compound is not scientifically valid without supporting data.[10]

Repeated Dose and Chronic Toxicity

These studies assess the effects of long-term, repeated exposure to a substance and are used to determine the No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for deriving safe exposure limits for humans.

Table 4: Repeated Dose Toxicity Data for this compound

| Study Duration | Route | Species | NOAEL/LOAEL | Target Organs | Source |

| 28-Day Study (Sub-acute) | - | - | No data available | - | - |

| 90-Day Study (Sub-chronic) | - | - | No data available | - | - |

| Carcinogenicity Bioassay (~2 years) | - | - | No data available | - | - |

The lack of any repeated-dose or carcinogenicity studies means the potential for cumulative toxicity or cancer development from chronic occupational exposure is unknown.

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproductive function or cause harm to a developing organism.

Table 5: Reproductive and Developmental Toxicity Data for this compound

| Study Type | Species | Key Findings | Source |

| Fertility and Early Embryonic Development | - | No data available | - |

| Embryo-fetal Development (Teratogenicity) | - | No data available | - |

| Prenatal and Postnatal Development | - | No data available | - |

No data are available to assess the potential risks of this compound to reproductive health or a developing fetus.

Toxicokinetics (ADME)

Toxicokinetics describes the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. Understanding these processes is vital for interpreting toxicity data and extrapolating from animal studies to humans.

Table 6: Toxicokinetic Data for this compound

| Parameter | Value | Source |

| Bioavailability | No data available | - |

| Metabolism Pathways | No data available | - |

| Major Metabolites | No data available | - |

| Half-life | No data available | - |

| Excretion Routes | No data available | - |

The metabolic fate of this compound is unknown. Studies on other xanthene compounds suggest that metabolism can occur, but the specific pathways and potential for formation of reactive metabolites for this molecule have not been investigated.[8]

Methodologies for Bridging the Data Gaps

Given the extensive data gaps, researchers may need to generate preliminary toxicity data. The following sections outline the standard, validated protocols for key in vitro genotoxicity assays, which form the cornerstone of early-stage safety assessment.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations.[11] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Step-by-Step Methodology (OECD TG 471):

-

Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.[12]

-

Dose Range Finding: Perform a preliminary assay to determine the appropriate concentration range, identifying the highest non-toxic dose.

-

Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test substance solution (at one of at least five concentrations), and 0.5 mL of S9 mix or buffer. b. Incubate briefly at 37°C. c. Add 2.0 mL of molten top agar containing a trace of the required amino acid. d. Vortex and pour the mixture onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the concurrent negative control value.

Experimental Protocol: In Vitro Chromosome Aberration Assay

This assay identifies substances that cause structural damage to chromosomes (clastogenicity). It is typically performed in cultured mammalian cells.[4]

Step-by-Step Methodology (OECD TG 473):

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary cells (e.g., human peripheral blood lymphocytes - HPBL).

-

Metabolic Activation: As with the Ames test, perform the assay with and without an S9 mix.

-

Treatment: a. Short Treatment (3-6 hours): Expose cell cultures to at least three concentrations of the test substance, with and without S9. After exposure, wash the cells and add fresh medium. b. Extended Treatment (~1.5-2 normal cell cycles): Expose cells without S9 for a longer duration.

-

Harvest: Add a mitotic inhibitor (e.g., Colcemid®) to the cultures for the final 2-3 hours to arrest cells in metaphase.

-

Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining: Stain the slides (e.g., with Giemsa) to visualize the chromosomes.

-

Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosome aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the percentage of cells with structural aberrations.

Risk Assessment and Recommendations for Safe Handling

In the absence of comprehensive toxicological data, a precautionary approach to handling this compound is warranted. While it is not currently classified as hazardous, the potential for unknown biological activity cannot be dismissed.

Expertise-Driven Insights:

-

The "Not Classified" Fallacy: For research chemicals, a "not classified" status should be interpreted as "data not available" rather than "proven safe." The burden of proof for safety has not been met.

-

Structural Alerts: While no obvious structural alerts for high toxicity are present, the xanthene core is found in various biologically active molecules. Its lipophilic nature suggests it could cross biological membranes, a prerequisite for systemic toxicity.

-

Handling Recommendations: Researchers, scientists, and drug development professionals should handle this compound with the same level of care as a compound with unknown toxicity. This includes:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Waste Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

-

Conclusion

This compound exists in a toxicological data vacuum. The current regulatory consensus from supplier SDSs and database notifications is that it is not a hazardous substance. However, this guide demonstrates that this classification is based on a lack of comprehensive testing rather than robust evidence of safety. Critical data on acute toxicity, genotoxicity, repeated-dose effects, and reproductive toxicity are entirely absent from the public record.

For the intended audience of researchers and drug development professionals, this data gap is a significant finding. It underscores the necessity of adopting a precautionary principle in the handling of this and other similarly under-characterized research chemicals. The provided standard protocols for key genotoxicity assays offer a clear path forward for any organization that requires a more definitive toxicological profile for risk assessment or regulatory submission purposes. Until such data becomes available, treating this compound as a substance of unknown toxicity is the only scientifically sound and responsible course of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 9,9-DIMETHYL-9H-XANTHENE | 19814-75-6 [chemicalbook.com]

- 3. This compound | C15H14O | CID 606997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. chembk.com [chembk.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 11. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Compass to 9,9-Dimethylxanthene: A Technical Guide to Procurement, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the strategic selection of molecular scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic compounds, the xanthene core, and specifically its 9,9-disubstituted derivatives, has emerged as a privileged structure. This guide provides an in-depth technical overview of 9,9-Dimethylxanthene, a versatile building block, with a focus on its procurement, synthesis, quality control, and diverse applications. As senior application scientists, our aim is to furnish you with not just protocols, but the underlying chemical logic to empower your research endeavors.

Market Analysis: The Price per Gram of this compound

The procurement of starting materials is a critical first step in any research project, with cost being a significant factor. The price of this compound is influenced by several factors including purity, quantity, and the supplier. A survey of prominent chemical vendors reveals a price range that is generally inversely proportional to the quantity purchased.

| Supplier | Purity | 1g Price (USD) | 5g Price (USD) | 25g Price (USD) | 100g Price (USD) |

| Sigma-Aldrich | 96% | - | $110.25 | - | - |

| TCI America | >98.0% | $36.75 | - | - | - |

| Chem-Impex | >99% (sublimed) | - | $20.00 | $50.00 | $180.00 |

| Apollo Scientific | 98% | - | £15.00 (~$19) | £42.00 (~$53) | £115.00 (~$145) |

| CookeChem | 97% | RMB 24.80 (~$3.50) | RMB 102.40 (~$14.50) | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate.

The data indicates that for researchers requiring smaller quantities, TCI America and CookeChem offer competitive pricing. For larger-scale applications, Chem-Impex and Apollo Scientific provide more cost-effective options, with the price per gram decreasing significantly with increased volume. The higher price from some vendors can often be attributed to factors such as extensive quality control, readily available stock, and comprehensive documentation.

De Novo Synthesis: A Strategic Alternative

For laboratories with organic synthesis capabilities, the in-house synthesis of this compound can be a cost-effective and educational alternative to commercial procurement. The most common and efficient laboratory-scale synthesis involves a one-pot reaction of diphenyl ether with n-butyllithium and acetone.[1]

The Underlying Chemistry: An Electrophilic Aromatic Substitution Approach

The synthesis hinges on the ortho-lithiation of diphenyl ether. The ether oxygen directs the deprotonation to the adjacent ortho positions of both phenyl rings. The resulting dianion is a potent nucleophile that subsequently reacts with acetone in a tandem Grignard-like addition. An intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration, yields the xanthene core. The gem-dimethyl group is introduced from the acetone molecule.

This reaction is a powerful illustration of directed ortho-metalation, a fundamental transformation in modern organic synthesis. The choice of n-butyllithium as the base is critical due to its strong basicity, which is required to deprotonate the aromatic C-H bonds. The low reaction temperature (-78 °C) is essential to prevent unwanted side reactions and ensure the stability of the lithiated intermediates.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Materials:

-

Diphenyl ether (99%)

-

n-Butyllithium (2.5 M in hexanes)

-

Acetone (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add diphenyl ether (1.70 g, 10 mmol) and 50 mL of anhydrous THF.

-

Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (8 mL, 20 mmol, 2.5 M in hexanes) dropwise over 15 minutes. The solution may turn a pale yellow or orange color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 3 hours.

-

Acetone Addition: Still at -78 °C, add anhydrous acetone (0.58 g, 10 mmol) dropwise. A color change is typically observed as the acetone reacts with the dianion.

-

Quenching and Extraction: After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Workup and Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 98:2) to afford this compound as a white to light yellow solid.[1]

Caption: Synthetic workflow for this compound.

Quality Control: Ensuring Purity and Identity

The validation of the chemical structure and purity of this compound is paramount for its successful application in research. A combination of spectroscopic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is highly characteristic. The two methyl groups at the 9-position are equivalent and appear as a sharp singlet at approximately 1.6 ppm, integrating to 6 protons. The aromatic protons will appear in the region of 7.0-7.3 ppm, showing characteristic splitting patterns for a disubstituted benzene ring system.[2]

-

¹³C NMR: The carbon NMR spectrum will show a quaternary carbon signal for the C9 position around 35 ppm. The methyl carbons will appear as a single peak around 31 ppm. The aromatic region will display a set of signals corresponding to the different carbon environments in the phenyl rings.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons (around 3000 cm⁻¹ and 2900-3000 cm⁻¹, respectively). A strong C-O-C stretching band for the ether linkage will be observed in the region of 1200-1300 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 210.27, corresponding to the molecular weight of this compound.[4]